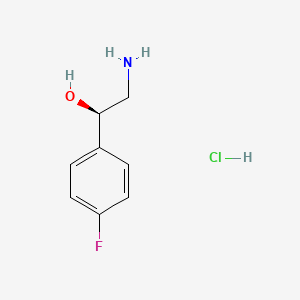

(1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride

Description

Enantiomeric Comparison

The (1R)-enantiomer exhibits distinct physicochemical properties compared to its (1S)-counterpart:

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Optical rotation (α) | Dextrorotatory (+) | Levorotatory (–) |

| Chiral recognition | Binds preferentially to R-specific enzymes | Binds to S-specific targets |

| Synthetic utility | Higher enantiomeric excess in asymmetric catalysis | Less commonly utilized |

Diastereomeric Comparisons

Structural analogs with varied substitution patterns highlight the impact of fluorine positioning:

The 4-fluoro substitution in the target compound optimizes electronic effects (via para-directed resonance) while minimizing steric clashes, making it a preferred intermediate in pharmaceutical synthesis.

Propriétés

IUPAC Name |

(1R)-2-amino-1-(4-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJHCBYUNINNI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185198-25-7 | |

| Record name | (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under mild temperatures and pressures.

Industrial Production Methods

Industrial production of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts. The final product is typically purified through crystallization or chromatography techniques to ensure the desired purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-fluoroacetophenone, 4-fluorobenzoic acid.

Reduction: 4-fluoroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mécanisme D'action

The mechanism of action of ®-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- Amine Substitution: Methylation of the amine (e.g., 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol HCl) converts the primary amine to a secondary amine, which may alter pharmacokinetics or target selectivity .

- Aromatic System Variations : The dihydrobenzodioxin derivative replaces the fluorophenyl group with a fused aromatic system, likely enhancing lipophilicity and metabolic stability .

- Polar Substituents : Ethoxy and methoxy groups in (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine HCl improve solubility but may reduce blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

- Adrenergic Activity: Phenylephrine hydrochloride (Impurity B in ) and norfenefrine hydrochloride (Impurity C) are adrenergic agents, suggesting the target compound and its analogs may interact with α- or β-adrenergic receptors .

- Melting Points : The dihydrobenzodioxin derivative has a higher melting point (unreported but inferred from similar compounds) due to its rigid aromatic system, whereas the target compound’s lower molecular weight may correlate with higher solubility .

- Enantiomeric Purity: The (R)-configuration is critical for activity, as seen in related compounds like (1R,2S)-norephedrine hydrochloride, which exhibits adrenergic effects distinct from its enantiomers .

Activité Biologique

(1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride, often referred to as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group and a hydroxyl group, along with a fluorinated phenyl ring. The hydrochloride salt form enhances its solubility, making it more suitable for various biological assays and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 195.64 g/mol. Its structure can be represented as follows:

The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The following sections detail specific findings related to its pharmacological properties.

Pharmacological Effects

- Anti-inflammatory Activity : In vitro studies suggest that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : The compound has been studied for its analgesic effects, which may involve interaction with pain receptors in the central nervous system. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for pain management.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate activity against human colon adenocarcinoma cells with an IC50 value around 92.4 µM, suggesting potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in treated cells |

| Study B | Assess analgesic properties | Showed effective pain relief in animal models comparable to standard analgesics |

| Study C | Investigate anticancer activity | Exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 70 to 100 µM |

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : Binding to specific receptors involved in pain and inflammation modulation.

- Enzyme Inhibition : Potential inhibition of enzymes that contribute to inflammatory processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride, and how is stereochemical control achieved?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) ensures stereochemical fidelity at the (1R) position. Reductive amination of 4-fluorophenylglycolaldehyde with ammonia under hydrogenation conditions is a common approach. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity .

- Analytical Validation : Chiral HPLC (e.g., using a Chiralpak® column) and optical rotation measurements confirm enantiomeric excess (≥98%). NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) verify structural integrity .

Q. How is the compound characterized to confirm its hydrochloride salt form and purity?

- Methodology : Elemental analysis (C, H, N, Cl) quantifies stoichiometry. Fourier-transform infrared spectroscopy (FTIR) identifies the hydrochloride salt via N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption. Thermogravimetric analysis (TGA) detects decomposition temperatures consistent with hydrochloride salts .

- Purity Assurance : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >99% purity. Residual solvents are quantified via gas chromatography (GC) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Storage Protocol : Store under inert gas (argon) at room temperature in amber glass vials to prevent photodegradation. Desiccants (silica gel) mitigate hygroscopicity. Periodic stability testing via HPLC over 6–12 months confirms no degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies may arise from enantiomeric impurities or assay conditions. Validate enantiopurity using chiral HPLC and cross-reference with studies specifying stereochemistry. Standardize in vitro assays (e.g., receptor binding affinity using radioligands) under controlled pH and temperature .

- Case Study : If conflicting results exist for serotonin receptor binding, repeat assays with HEK293 cells expressing cloned human 5-HT receptors under identical buffer conditions (e.g., 25 mM HEPES, pH 7.4) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Approach : Molecular docking (AutoDock Vina) models interactions with receptors like adrenergic or serotonin subtypes. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (AMBER) assess binding stability over 100-ns trajectories .

- Validation : Compare computational predictions with experimental IC₅₀ values from radioligand displacement assays .

Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?

- Mechanistic Insight : The 4-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. LogP calculations (e.g., using ChemDraw) predict improved blood-brain barrier permeability compared to non-fluorinated analogs. In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements .

Q. What in vitro models are suitable for studying its pharmacological effects?

- Models :

- Receptor Binding : Radiolabeled competitive binding assays with CHO-K1 cells expressing dopamine D₂ or serotonin 5-HT₂A receptors .

- Functional Activity : cAMP accumulation assays (Gαs-coupled receptors) or calcium flux assays (FLIPR®) for Gαq-coupled targets .

- Data Interpretation : EC₅₀/IC₅₀ values normalized to reference agonists/antagonists (e.g., ketanserin for 5-HT₂A) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize off-target effects?

- Design : Use a logarithmic concentration range (1 nM–100 µM) to capture full sigmoidal curves. Include positive/negative controls (e.g., atropine for muscarinic receptor studies). Counter-screen against related receptors (e.g., adrenergic vs. dopaminergic) to assess selectivity .

- Statistical Rigor : Triplicate replicates per concentration; nonlinear regression (GraphPad Prism) calculates Hill coefficients and R² values .

Q. What strategies mitigate racemization during prolonged biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.